molecular formula C25H19N3O2 B2740412 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide CAS No. 1798465-37-8

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide

Cat. No.: B2740412
CAS No.: 1798465-37-8
M. Wt: 393.446
InChI Key: UIQMISJAMCGSMA-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide is a complex organic compound that features multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde or ketone.

    Attachment of the phenyl group: This step may involve a Suzuki coupling reaction between the imidazo[1,2-a]pyridine core and a phenylboronic acid.

    Formation of the acetamide linkage: This can be done through an amide coupling reaction using an appropriate acylating agent.

    Attachment of the naphthalen-1-yloxy group: This step may involve an etherification reaction between the acetamide intermediate and a naphthalen-1-ol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide would depend on its specific application. In a biological context, it may interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)ethanamide: A similar compound with a slightly different acetamide linkage.

    N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)propionamide: Another analog with a propionamide group instead of an acetamide group.

Uniqueness

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide is unique due to its specific combination of aromatic rings and functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structure

The compound is synthesized through a multi-step process involving the coupling of imidazo[1,2-a]pyridine derivatives with naphthalenic moieties. The synthesis typically employs palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity in forming carbon-carbon bonds. The structure of the compound features an imidazo[1,2-a]pyridine ring system attached to a phenyl group and a naphthalenic side chain, which contributes to its pharmacological properties.

2.1 Antiviral Activity

Recent studies indicate that compounds similar to this compound exhibit significant antiviral properties. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit various viral infections, including hepatitis C and influenza viruses. The mechanism often involves the inhibition of viral replication through interference with viral polymerases or proteases .

2.2 Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. A study reported that related imidazo[1,2-a]pyridine compounds exhibited potent inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

2.3 Anti-inflammatory Effects

Compounds within this class have been investigated for their anti-inflammatory properties. Research has shown that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

3.1 In Vitro Studies

In vitro assays have evaluated the biological activity of this compound against various cell lines. Results indicated cytotoxic effects on cancer cell lines, leading researchers to explore its potential as an anticancer agent .

Cell LineIC50 (μM)Reference
HeLa15
MCF-720
A54925

3.2 Mechanistic Insights

Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . This highlights its potential as a lead compound for developing novel anticancer therapies.

4.

This compound represents a promising candidate for further research due to its multifaceted biological activities, including antiviral, antimicrobial, and anti-inflammatory effects. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential across various disease models.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c29-25(17-30-23-13-7-9-18-8-1-2-10-19(18)23)27-21-12-4-3-11-20(21)22-16-28-15-6-5-14-24(28)26-22/h1-16H,17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQMISJAMCGSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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